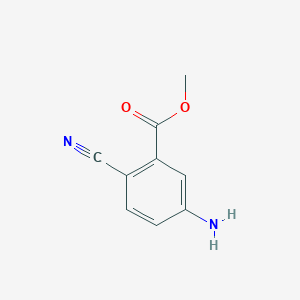

![molecular formula C19H13ClO3 B2473535 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 329234-64-2](/img/structure/B2473535.png)

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

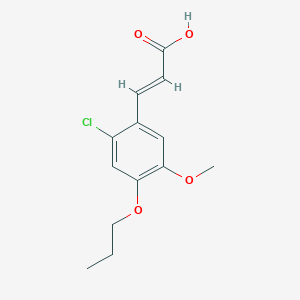

The compound “2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone” is a complex organic molecule. It contains a naphthoquinone moiety, which is a type of quinone with a two-ringed structure. Quinones are often involved in electron transfer processes in chemistry and biology . The compound also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .

Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound likely has a planar structure due to the conjugated pi system in the naphthoquinone moiety. The presence of the chlorine atom might introduce some polarity to the molecule .Chemical Reactions Analysis

Quinones, including naphthoquinones, are known to undergo redox reactions, particularly in biological systems. They can also participate in addition reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinones are typically crystalline solids at room temperature, and they may be colored due to their conjugated pi systems .Scientific Research Applications

Quantum Chemical Calculations in Corrosion Inhibition

A study by Zarrouk et al. (2014) explored the use of quantum chemical calculations to understand the inhibition efficiency of quinoxalines compounds, including one similar to the requested compound, as corrosion inhibitors for copper in nitric acid media. This approach helps in determining the relationship between molecular structures and inhibition efficiencies, providing valuable insights for industrial applications (Zarrouk et al., 2014).

Electro-Fenton Degradation of Antimicrobials

In the context of environmental chemistry, the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems was investigated by Sirés et al. (2007). Although the specific chemical compound was not directly studied, the methodology and insights from this research are relevant to the degradation processes of complex organic compounds (Sirés et al., 2007).

Reactivity Toward Nucleophiles and Oxidative Stress

Research by Amaro et al. (1996) delved into the reactivity of PCB-derived quinones, including chlorophenyl benzoquinones, with nitrogen and sulfur nucleophiles. The study's findings contribute to understanding the toxicological impacts of such compounds and may be relevant to the health and safety aspects of handling 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (Amaro et al., 1996).

Catalysis in Organic Synthesis

In organic synthesis, the compound's derivatives have been utilized as catalysts. For instance, Salari et al. (2017) demonstrated the use of a related compound in the diastereoselective synthesis of complex organic structures, highlighting its potential as a catalyst in synthetic chemistry (Salari et al., 2017).

X-ray Mapping in Heterocyclic Design

The application of X-ray mapping in heterocyclic design, as discussed by Mazina et al. (2004), involves the structural study of compounds, including those similar to this compound. Such analyses are critical in understanding the molecular structure and designing new molecules (Mazina et al., 2004).

Catalytic Oxidation in Chemical Production

The compound's role in the catalytic oxidation of 2-methylnaphthalene, an important chemical process, was investigated by Zang et al. (2020). This study highlights the compound's relevance in industrial chemistry for producing significant chemical products like 2-methylnaphthoquinone (Zang et al., 2020).

Mechanism of Action

Target of Action

It is known that many compounds with similar structures have a broad range of targets, often interacting with multiple receptors .

Mode of Action

Compounds with similar structures often interact with their targets, leading to a variety of changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect a variety of pathways, leading to downstream effects .

Pharmacokinetics

A compound with a similar structure, 2-(4-chlorophenyl)-2-oxoacetic acid, has been reported to have high gastrointestinal absorption and is bbb permeant . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCNAUYVYMKGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)

![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473461.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)